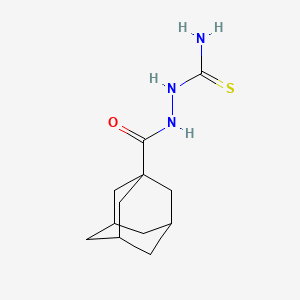
N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine, also known as QX-314, is a quaternary lidocaine derivative that has gained significant attention in recent years due to its potential as a local anesthetic. QX-314 is unique in that it is only active when introduced into cells via ion channels, allowing for targeted and precise pain relief.
Scientific Research Applications
N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine has been primarily studied for its potential as a local anesthetic. It has been shown to be effective in blocking pain in animal models, including rodents and primates. N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine is unique in that it only becomes active when introduced into cells via ion channels, allowing for targeted and precise pain relief. This makes it an attractive alternative to traditional local anesthetics, which can cause unwanted side effects.
Mechanism of Action
N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine works by blocking voltage-gated sodium channels in nerve cells. When introduced into cells via ion channels, N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine binds to the intracellular side of sodium channels and blocks the influx of sodium ions, preventing the depolarization of the cell and subsequent action potential. This effectively blocks the transmission of pain signals.
Biochemical and Physiological Effects:
N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine has been shown to be effective in blocking pain in animal models, including rodents and primates. It has also been shown to have a rapid onset of action and a long duration of effect. N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine is unique in that it only becomes active when introduced into cells via ion channels, allowing for targeted and precise pain relief. This makes it an attractive alternative to traditional local anesthetics, which can cause unwanted side effects.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine is its specificity for ion channels, allowing for targeted and precise pain relief. This can be useful in both clinical and research settings. However, one limitation is that N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine is not currently approved for clinical use, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine research. One area of interest is the development of new delivery methods, such as topical creams or patches, to make N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine more accessible for clinical use. Another potential direction is the investigation of N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine as a treatment for chronic pain conditions, such as neuropathic pain. Additionally, more research is needed to determine the safety and efficacy of N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine in humans, which could lead to its approval for clinical use.
Synthesis Methods
N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine can be synthesized using a variety of methods, but the most common involves the reaction of 2,6-dimethyl-5-hepten-1-amine with benzyl chloride to form N-benzyl-2,6-dimethyl-5-hepten-1-amine. This compound is then reacted with N,N-dimethylethylenediamine and methyl iodide to form N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine.
properties
IUPAC Name |
N'-benzyl-N'-(2,6-dimethylhept-5-enyl)-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2/c1-18(2)10-9-11-19(3)16-22(15-14-21(4)5)17-20-12-7-6-8-13-20/h6-8,10,12-13,19H,9,11,14-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEHPXXLAHOSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN(CCN(C)C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-methoxybenzamide](/img/structure/B5120262.png)

![1-(4-methyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5120280.png)
![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)
![2-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4,6-dichlorophenol](/img/structure/B5120291.png)
![2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine](/img/structure/B5120311.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
![1-(4-chlorobenzyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5120349.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)